- Preparation of ruxolitinib, China, , ,

Cas no 941678-49-5 (Ruxolitinib)

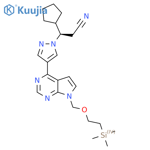

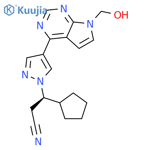

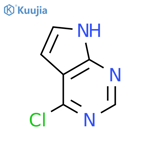

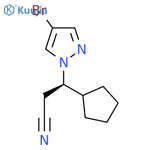

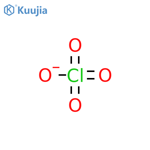

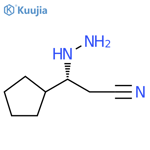

Ruxolitinib structure

商品名:Ruxolitinib

CAS番号:941678-49-5

MF:C17H18N6

メガワット:306.365022182465

MDL:MFCD12031592

CID:820687

PubChem ID:25126798

Ruxolitinib 化学的及び物理的性質

名前と識別子

-

- β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile

- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

- (R)-Ruxolitinib

- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-

- INCB018424

- Ruxolitinib

- Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)

- Ruxolitinib INCB018424Jakafi

- Ruxolitinib(INCB018424)

- Ruxolitinib-D4

- ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)

- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile

- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

- INCB-018424

- (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile

- Ruxolitinib (INCB018424)

- INCB 018424

- INCB18424

- INC424

- 82S8X8XX8H

- INCB018424 (Ruxolitinib)

- C17H18N6

- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile

- R-Ruxolitinib

- Ruxolitinib [USAN:INN]

- INCB 18424

- INC 424

- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-

- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

- (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)

- (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile

- Opzelura

- AS-18619

- L01XE18

- CHEBI:66919

- DTXSID10240930

- SCHEMBL16546708

- CCG-264889

- AKOS016842401

- EX-A1670

- RUXOLITINIB [VANDF]

- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-

- HFNKQEVNSGCOJV-OAHLLOKOSA-N

- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-

- BDBM50355501

- (R)-Ruxolitinib (>90%)

- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile

- UNII-82S8X8XX8H

- HSDB 8259

- AC-24280

- CHEMBL1789941

- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)

- ruxolitinibum

- Q7383611

- EN300-18772174

- NSC800874

- NCGC00244253-12

- 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-

- INC-424

- BRD-K53972329-001-07-0

- INCB-18424

- Ruxolitinib [INN]

- (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib

- BRD-K53972329-001-02-1

- NSC-763371

- NCGC00244253-01

- Oral JAK Inhibitor INCB18424

- INCB018424 , (R)-Ruxolitinib

- s1378

- 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile

- (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE

- (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

- SCHEMBL171319

- 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile

- NSC-800874

- NCGC00244253-02

- RUXOLITINIB [MI]

- RXT

- NCGC00244253-11

- BRD-K53972329-001-03-9

- A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile

- MFCD12031592

- NSC763371

- DB08877

- HY-50856

- RUXOLITINIB [WHO-DD]

- NCGC00244253-23

- AB01565782_02

- CS-0864

- RUXOLITINIB [USAN]

- DTXCID40163421

- (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

- GTPL5688

- Ruxolitinib (USAN/INN)

- 941678-49-5

- D09959

- INCB18424,Ruxolitinib

- SDCCGSBI-0654261.P002

- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile

- BCP9000784

-

- MDL: MFCD12031592

- インチ: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1

- InChIKey: HFNKQEVNSGCOJV-OAHLLOKOSA-N

- ほほえんだ: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N

計算された属性

- せいみつぶんしりょう: 306.159295g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 306.159295g/mol

- 単一同位体質量: 306.159295g/mol

- 水素結合トポロジー分子極性表面積: 83.2Ų

- 重原子数: 23

- 複雑さ: 453

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- Stability Shelf Life: Stable under recommended storage conditions.

- Dissociation Constants: pKa1 = 0.91 (imine); pKa2 = 5.51 (secondary imine); pKa3 = 13.89 (secondary amine) (est)

- 色と性状: No data available

- 密度みつど: 1.40

- ゆうかいてん: No data available

- ふってん: 592.6±50.0 °C at 760 mmHg

- フラッシュポイント: 312.2±30.1 °C

- ようかいど: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.

- PSA: 83.18000

- LogP: 3.46638

Ruxolitinib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ruxolitinib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC4230-100 mg |

Ruxolitinib (INCB018424) |

941678-49-5 | 99% | 100mg |

$300.0 | 2022-02-28 | |

| Biosynth | FR27771-0.25 g |

Ruxolitinib |

941678-49-5 | 0.25 g |

$412.91 | 2023-01-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-100mg |

Ruxolitinib (INCB018424) |

941678-49-5 | 98% | 100mg |

¥650.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1102801-1g |

Ruxolitinib |

941678-49-5 | 98% | 1g |

$1520 | 2024-07-28 | |

| eNovation Chemicals LLC | D498284-100G |

Ruxolitinib |

941678-49-5 | >95% | 100g |

$8420 | 2024-07-21 | |

| Ambeed | A272323-10mg |

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |

941678-49-5 | 98% | 10mg |

$25.0 | 2025-02-20 | |

| Ambeed | A272323-250mg |

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |

941678-49-5 | 98% | 250mg |

$115.0 | 2025-02-20 | |

| Key Organics Ltd | AS-18619-10MG |

Ruxolitinib |

941678-49-5 | >98% | 10mg |

£496.10 | 2025-02-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-200 mg |

Ruxolitinib |

941678-49-5 | 99.42% | 200mg |

¥6807.00 | 2022-04-26 | |

| Apollo Scientific | BIFK0027-5mg |

Ruxolitinib |

941678-49-5 | 5mg |

£45.00 | 2025-02-19 |

Ruxolitinib 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ; rt → reflux; reflux → rt

1.2 Reagents: Ammonia ; overnight, rt

1.2 Reagents: Ammonia ; overnight, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diethanolamine , (+)-Dibenzoyltartaric acid ; 25 - 30 °C

1.2 Reagents: Water

1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C

1.2 Reagents: Water

1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C

リファレンス

- An improved process for the preparation of Ruxolitinib phosphate, India, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 °C; 24 h, 90 °C

1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C

1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C

リファレンス

- Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes, Angewandte Chemie, 2015, 54(24), 7149-7153

合成方法 4

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

リファレンス

- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 3 h, 120 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Synthesis of INCB018424 with high ee value, Hecheng Huaxue, 2011, 19(2), 280-282

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

リファレンス

- Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

リファレンス

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

リファレンス

- Intermediate of JAK inhibitor and preparation method thereof, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

リファレンス

- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

リファレンス

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight

リファレンス

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

リファレンス

- Method for preparing JAK inhibitor Ruxolitinib or its salt, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt

1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt

1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt

リファレンス

- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction, Organic Letters, 2009, 11(9), 1999-2002

合成方法 14

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

リファレンス

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

リファレンス

- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: Ethanol ; 5 h, rt

リファレンス

- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 5 h, rt → 70 °C

1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt

1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt

リファレンス

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C

1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C

1.3 Reagents: Triethylamine ; neutralized

1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C

1.3 Reagents: Triethylamine ; neutralized

リファレンス

- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,

Ruxolitinib Raw materials

- Perchlorate (8CI,9CI)

- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

- Ruxolitinib N-Methanol

- L(+)-Tartaric acid

- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-

- INDEX NAME NOT YET ASSIGNED

- N-[(2E)-3-(Dimethylamino)-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-propen-1-ylidene]-N-methylmethanaminium

- 1,1-Dimethylethyl 4-[1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

- (+)-Dibenzoyl-D-tartaric acid

- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

- (R)-(4-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

- Cyclopentanepropanenitrile, β-hydrazinyl-, (βR)-

Ruxolitinib Preparation Products

Ruxolitinib サプライヤー

atkchemica

ゴールドメンバー

(CAS:941678-49-5)Ruxolitinib

注文番号:CL1523

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:19

価格 ($):discuss personally

Ruxolitinib 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

941678-49-5 (Ruxolitinib) 関連製品

- 923583-36-2(1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-)

- 923583-34-0(1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-octyl-)

- 923583-18-0(1H-Pyrrolo[2,3-b]pyridine-5-butanol, 3-(1-methyl-1H-pyrazol-4-yl)-)

- 857531-67-0(3-Pyridinecarbonitrile, 6-[3-methyl-1-(triphenylmethyl)-1H-pyrazol-4-yl]-)

- 941678-49-5(Ruxolitinib)

- 1092788-83-4(PP121)

- 1092939-16-6((betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile sulfate)

- 942918-07-2(GSK-1070916)

- 1092939-17-7(Ruxolitinib phosphate)

- 1187594-09-7(Baricitinib)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941678-49-5)Ruxolitinib

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/898.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:941678-49-5)Ruxolitinib

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ